molecular formula C7H15ClN2 B1429824 2-Cyclopentylethanimidamide hydrochloride CAS No. 1432681-29-2

2-Cyclopentylethanimidamide hydrochloride

Cat. No. B1429824
M. Wt: 162.66 g/mol
InChI Key: SDICDZPPQWKMDS-UHFFFAOYSA-N
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Description

2-Cyclopentylethanimidamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2 . It has a molecular weight of 162.66 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopentylethanimidamide hydrochloride are not explicitly mentioned in the search results. Such properties could include solubility, melting point, boiling point, and others .

Scientific Research Applications

Supramolecular Self-Assembly and Drug Formulation

Supramolecular interactions between molecules like Imipramine hydrochloride and beta-cyclodextrin have been studied for their potential in forming host/guest compounds. Such compounds can possess altered physical chemistry properties like reduced solubility, which is significant in developing pharmaceutical formulations. These studies utilize techniques like nuclear magnetic resonance and horizontal attenuated total reflectance to understand complex stoichiometries and the interactions between host and guest molecules. Theoretical calculations complement these experimental techniques to determine the most energetically favorable structures for these supramolecular systems, which are crucial for drug delivery and formulation strategies (de Sousa et al., 2008).

Molecular Structure and Biological Activity Studies

In-depth structural studies have been conducted on compounds like 2-chloromethyl-1H-benzimidazole hydrochloride, involving techniques such as X-ray crystallography, NMR, and UV/vis spectroscopy. These studies not only reveal the molecular geometry and bonding nature but also facilitate understanding of the biological activities of these compounds. For instance, antibacterial activity screenings are conducted to evaluate the efficacy of these compounds against specific pathogens, providing crucial insights for pharmaceutical applications (Abdel Ghani & Mansour, 2012).

Safety And Hazards

The safety and hazards associated with 2-Cyclopentylethanimidamide hydrochloride are not detailed in the search results. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-cyclopentylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.ClH/c8-7(9)5-6-3-1-2-4-6;/h6H,1-5H2,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDICDZPPQWKMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylethanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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